(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane
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Overview
Description
(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane is an organosilicon compound with the molecular formula C11H26OSSi. This compound is characterized by the presence of a silicon atom bonded to two methyl groups, an ethylsulfanyl group, and a methoxy group. The compound’s structure includes a 2,3-dimethylbutan-2-yl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane typically involves the reaction of 2,3-dimethylbutan-2-ol with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silanol, which is then converted to the final product by the addition of ethylthiomethanol under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, amines, organolithium reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Halosilanes, aminosilanes
Scientific Research Applications
(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane has several applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules to enhance their stability and functionality.
Medicine: Explored for its potential as a precursor in the synthesis of silicon-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with carbon, oxygen, and sulfur atoms, allowing it to participate in a wide range of chemical reactions. The ethylsulfanyl group can undergo oxidation to form reactive intermediates that can further react with other molecules. The methoxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dimethylbutan-2-YL)[(methylsulfanyl)methoxy]dimethylsilane
- (2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)ethoxy]dimethylsilane
- (2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]trimethylsilane
Uniqueness
(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane is unique due to the presence of both ethylsulfanyl and methoxy groups bonded to the silicon atom. This combination of functional groups imparts distinct chemical properties, making it a versatile reagent in organic synthesis. The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, further enhances its utility in scientific research and industrial applications .
Properties
CAS No. |
125816-31-1 |
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Molecular Formula |
C11H26OSSi |
Molecular Weight |
234.48 g/mol |
IUPAC Name |
2,3-dimethylbutan-2-yl-(ethylsulfanylmethoxy)-dimethylsilane |
InChI |
InChI=1S/C11H26OSSi/c1-8-13-9-12-14(6,7)11(4,5)10(2)3/h10H,8-9H2,1-7H3 |
InChI Key |
NPHZBWUZQPJRCV-UHFFFAOYSA-N |
Canonical SMILES |
CCSCO[Si](C)(C)C(C)(C)C(C)C |
Origin of Product |
United States |
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